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Abstract
Revaprazan hydrochloride is a first-generation potassium-competitive acid blocker (P-CAB),

representing a distinct class of acid suppressants that reversibly inhibit the gastric H+/K+-

ATPase (proton pump). This technical guide provides a comprehensive overview of the

pharmacokinetics (PK) and pharmacodynamics (PD) of revaprazan. It details its mechanism of

action, absorption, distribution, metabolism, and excretion profiles, alongside its dose-

dependent effects on gastric acid secretion. The document summarizes key quantitative data

from clinical studies, outlines experimental methodologies, and visualizes the underlying

signaling pathways and experimental workflows.

Introduction
Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic

ulcers, are prevalent conditions managed primarily by suppressing gastric acid secretion.[1][2]

Revaprazan hydrochloride (YH1885) is a novel acid pump antagonist that offers a different

therapeutic approach compared to traditional irreversible proton pump inhibitors (PPIs).[3] As a

P-CAB, revaprazan competitively and reversibly inhibits the final step of acid secretion by

binding to the K+-binding site of the H+/K+-ATPase.[2][4] This mechanism allows for a rapid

onset of action and a more predictable control of intragastric pH.[1][2] This guide serves as an

in-depth resource for professionals in the field of drug development and gastroenterology

research.
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Pharmacodynamics
The pharmacodynamic properties of revaprazan are centered on its ability to rapidly and

effectively suppress gastric acid secretion.

Mechanism of Action
Revaprazan exerts its acid-suppressing effect through the reversible inhibition of the gastric

H+/K+-ATPase in parietal cells.[3][4] Unlike conventional PPIs that require activation in an

acidic environment and form covalent bonds, revaprazan, as a P-CAB, does not require acid

activation and binds reversibly to the proton pump.[1][5] This direct and competitive inhibition of

the potassium-binding site of the enzyme leads to a rapid and potent reduction in gastric acid

secretion.[2]

Beyond its primary role in acid suppression, revaprazan has demonstrated significant anti-

inflammatory actions in the context of Helicobacter pylori infection.[4] It has been shown to

inhibit H. pylori-induced cyclooxygenase-2 (COX-2) expression by blocking the phosphorylation

of IκB-α and Akt signaling in gastric epithelial cells.[4]
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Figure 1: Mechanism of Action of Revaprazan on the Gastric Proton Pump.

Anti-Inflammatory Signaling Pathway
In vitro studies using human gastric adenocarcinoma epithelial cells (AGS cells) have

elucidated revaprazan's anti-inflammatory pathway.
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Figure 2: Revaprazan's Anti-inflammatory Signaling Pathway.

Dose-Dependent Effects on Gastric pH
Clinical studies in healthy male subjects have demonstrated that revaprazan produces a rapid

and dose-dependent increase in intragastric pH. The antisecretory effect is nearly maximal on

the first day of administration.[6][7]

Parameter 100 mg Dose 150 mg Dose 200 mg Dose Reference

Mean % Time pH

> 4 (Day 1)

Dose-dependent

increase

Dose-dependent

increase

28.1% (H. pylori-

negative)
[6]

Mean % Time pH

> 4 (Day 7)

Dose-dependent

increase

Dose-dependent

increase

34.2% (H. pylori-

negative)
[6]
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Table 1: Pharmacodynamic Effect of Revaprazan on Intragastric pH in Healthy Volunteers.

A comparative study with another P-CAB, tegoprazan, showed that tegoprazan 50 mg resulted

in a greater percentage of time with intragastric pH ≥4 compared to revaprazan 200 mg, both

after single and multiple doses.[8]

Parameter Revaprazan 200 mg Tegoprazan 50 mg Reference

% Time pH ≥ 4 (Day

1)
25.1% 54.5% [8]

% Time pH ≥ 4 (Day

7)
25.3% 68.2% [8]

% Time pH ≥ 4

(Nighttime - Day 7)
31.9% 71.8% [8]

Table 2: Comparative Pharmacodynamics of Revaprazan and Tegoprazan.

Effect on Serum Gastrin
Revaprazan administration leads to an increase in serum gastrin levels, which is a

physiological response to reduced gastric acidity. In a study with doses of 100, 150, and 200

mg daily for 7 days, serum gastrin levels were rapidly normalized with the 100 and 150 mg

doses, but were significantly higher in the 200 mg group.[6][7] However, the changes in serum

gastrin were not considered clinically significant.[8]

Pharmacokinetics
Revaprazan exhibits a pharmacokinetic profile characterized by rapid absorption and

elimination.

Absorption
Revaprazan is rapidly absorbed following oral administration.[9] Peak plasma concentrations

(Cmax) are typically reached between 1.7 to 1.8 hours after a single dose.[6]

Distribution
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In vitro studies have shown that revaprazan exhibits extensive binding to human serum

albumin.[3]

Metabolism and Excretion
The primary route of elimination for revaprazan is believed to be hepatic metabolism, as the

parent drug is not detected in urine.[10] Caution is advised when prescribing revaprazan to

patients with hepatic impairment.[5][11] It may also interact with other medications metabolized

by the cytochrome P450 enzyme system.[2] The plasma half-life (t1/2) is approximately 2.2 to

2.4 hours.[6][9]

Pharmacokinetic Parameters
Pharmacokinetic studies in healthy male volunteers have established the key PK parameters

for revaprazan. The pharmacokinetic characteristics after repeated administration for 7 days

were similar to those observed after the first dose, indicating little to no accumulation.[6]

Parameter 100 mg 150 mg 200 mg Reference

Tmax (hours) 1.7 - 1.8 1.7 - 1.8 1.7 - 1.8 [6]

t1/2 (hours) 2.2 - 2.4 2.2 - 2.4 2.2 - 2.4 [6]

Table 3: Pharmacokinetic Parameters of Revaprazan After a Single Oral Dose in Healthy

Males.

A study investigating the drug-drug interaction between revaprazan and the prokinetic agent

itopride found no clinically significant pharmacokinetic interactions. The geometric mean ratios

for Cmax and AUC at steady state were close to 1, suggesting bioequivalence between

revaprazan monotherapy and combination therapy with itopride.[12]

Experimental Protocols
This section details the methodologies employed in key studies investigating the

pharmacokinetics and pharmacodynamics of revaprazan.

Clinical Pharmacokinetic and Pharmacodynamic Study
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Figure 3: Workflow of a Representative Clinical PK/PD Study.
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Study Design: A double-blind, three-way cross-over, randomized controlled trial was

conducted in healthy male volunteers.[7]

Subjects: 30 healthy male volunteers were enrolled.[7]

Dosing Regimen: Subjects were randomized to receive oral revaprazan at doses of 100,

150, or 200 mg daily for 7 days.[7]

Data Collection:

Pharmacodynamics: 24-hour intragastric pH was recorded at baseline and on days 1 and

7 of each administration period. Serum gastrin concentrations were also measured.[7]

Pharmacokinetics: Serial blood samples were collected to determine the pharmacokinetic

profile of revaprazan.[7]

Bioanalysis: Drug concentrations in plasma were determined using a validated liquid

chromatography-tandem mass spectrometry (LC/MS-MS) method.[12]

In Vitro Anti-Inflammatory Study
Cell Line: Human gastric adenocarcinoma epithelial cells (AGS cells) were used.[4]

Treatment: AGS cells were pretreated for 2 hours with revaprazan (at concentrations of 5,

20, and 50 μM) or a vehicle control.[4]

Stimulation: Following pretreatment, the cells were incubated with H. pylori for 24 hours.[4]

Analysis: Cell lysates were collected, and protein levels of COX-2 and Akt were determined.

The protein concentration was measured using the BCA protein assay.[4]

Drug Interactions and Safety
Drug-Drug Interactions: Revaprazan may reduce the absorption of drugs that require an

acidic environment for optimal absorption, such as the antifungal agent ketoconazole.[9][11]

Safety and Tolerability: Revaprazan is generally well-tolerated.[8] Common side effects may

include diarrhea, nausea, headache, constipation, and a runny nose.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20880169/
https://pubmed.ncbi.nlm.nih.gov/20880169/
https://pubmed.ncbi.nlm.nih.gov/20880169/
https://pubmed.ncbi.nlm.nih.gov/20880169/
https://pubmed.ncbi.nlm.nih.gov/20880169/
https://pubmed.ncbi.nlm.nih.gov/22858177/
https://www.selleckchem.com/products/revaprazan-hydrochloride.html
https://www.selleckchem.com/products/revaprazan-hydrochloride.html
https://www.selleckchem.com/products/revaprazan-hydrochloride.html
https://www.selleckchem.com/products/revaprazan-hydrochloride.html
https://www.mims.com/philippines/drug/info/revaprazan?mtype=generic
https://www.apollopharmacy.in/salt/Revaprazan
https://pubmed.ncbi.nlm.nih.gov/33131095/
https://www.apollopharmacy.in/salt/Revaprazan
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Revaprazan hydrochloride is a potent and rapidly acting potassium-competitive acid blocker.

Its reversible inhibition of the gastric proton pump provides effective and dose-dependent

control of intragastric pH from the first day of administration. The pharmacokinetic profile is

characterized by rapid absorption and a relatively short half-life, with no significant

accumulation upon multiple dosing. Furthermore, its anti-inflammatory properties may offer

additional therapeutic benefits in H. pylori-associated gastric conditions. This guide provides a

foundational understanding of the pharmacokinetic and pharmacodynamic properties of

revaprazan, which is crucial for its clinical application and for guiding future research and

development in the field of acid suppression therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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